![molecular formula C9H13N3O B6602554 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide CAS No. 2089056-30-2](/img/structure/B6602554.png)
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide is a compound that belongs to the class of diazirines, which are known for their photo-reactive properties. This compound is particularly interesting due to its ability to form covalent bonds with biological targets upon exposure to UV light, making it a valuable tool in chemical biology and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide typically involves the following steps:
Formation of the Diazirine Ring: This is achieved by reacting an appropriate precursor with a diazirine-forming reagent under controlled conditions.
Attachment of the But-3-yn-1-yl Group:
N-Methylation: The final step involves the methylation of the amide nitrogen to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the diazirine ring or the but-3-yn-1-yl group.
Substitution: The compound can undergo substitution reactions, particularly at the diazirine ring or the but-3-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized diazirine derivatives, while reduction could result in reduced diazirine or but-3-yn-1-yl derivatives.
Applications De Recherche Scientifique
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a photo-crosslinking agent to study molecular interactions.
Biology: Employed in the study of protein-protein and protein-ligand interactions.
Industry: Used in the development of new materials and chemical probes.
Mécanisme D'action
The mechanism of action of 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide involves the formation of a reactive carbene intermediate upon exposure to UV light. This intermediate can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
- 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol
- 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine
Uniqueness
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide is unique due to its specific structure, which combines a diazirine ring with a but-3-yn-1-yl group and an N-methylpropanamide moiety. This combination of functional groups provides unique reactivity and versatility in various applications, particularly in photo-crosslinking and molecular interaction studies.
Propriétés
IUPAC Name |
3-(3-but-3-ynyldiazirin-3-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-4-6-9(11-12-9)7-5-8(13)10-2/h1H,4-7H2,2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQJCYNFLNSQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1(N=N1)CCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enoic acid](/img/structure/B6602478.png)
![2-[[1-(2-chlorophenyl)-5-(3-cyclopropyloxyphenyl)pyrazol-3-yl]methoxy]-2-methylpropanoic acid](/img/structure/B6602483.png)
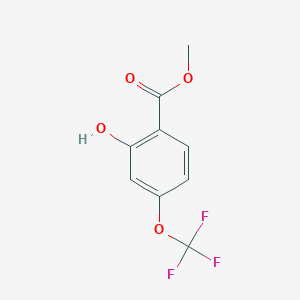
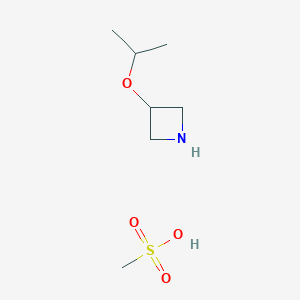
amine hydrochloride](/img/structure/B6602499.png)
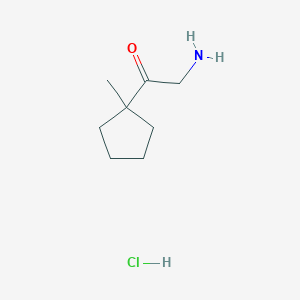
![2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B6602510.png)
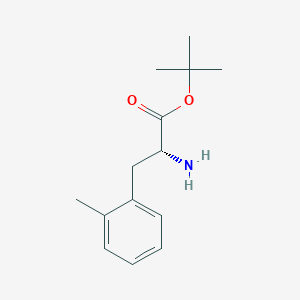
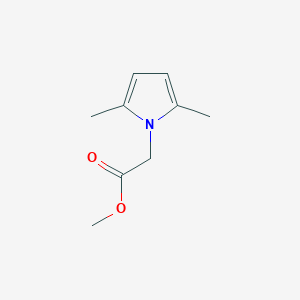
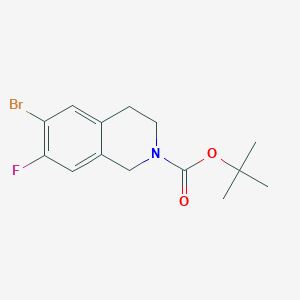


![Tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B6602561.png)
![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)
